Anemosapogenin
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Overview
Description
Anemosapogenin, also known as 23-hydroxybetulinic acid, is a naturally occurring triterpenoid compound. It is derived from the hydrolysis of saponins found in various plant species, particularly in the genus Pulsatilla. This compound has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anemosapogenin can be synthesized through the hydrolysis of saponins extracted from plants such as Radix Pulsatillae. The process involves isolating total saponins, followed by hydrolysis to obtain sapogenins. The sapogenins are then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The extracted saponins undergo hydrolysis under controlled conditions to yield this compound. The purification process may involve multiple steps, including solvent extraction, crystallization, and chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Anemosapogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated or alkylated derivatives .
Scientific Research Applications
Anemosapogenin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Biology: In biological research, this compound is studied for its effects on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: this compound exhibits promising anticancer activity by inducing apoptosis in cancer cells.
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents.
Mechanism of Action
Anemosapogenin exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Anemosapogenin is structurally similar to other triterpenoids, such as betulinic acid and oleanolic acid. it possesses unique features that distinguish it from these compounds:
List of Similar Compounds
- Betulinic Acid
- Oleanolic Acid
- Ursolic Acid
- Maslinic Acid
This compound’s unique combination of biological activities and structural features makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLKAXCQLXHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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